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Compound of Interest

Compound Name: 8-Hydroxyodoroside A

Cat. No.: B12320094

Disclaimer: While 8-Hydroxyodoroside A is a known natural product (CAS No. 176519-75-8),
detailed public-domain spectroscopic data (NMR and MS) and associated experimental
protocols are not readily available in the scientific literature. This guide provides comprehensive
spectroscopic information for the closely related parent compound, Odoroside A, which can
serve as a crucial reference for researchers working with similar cardenolide glycosides.

Compound Profile: 8-Hydroxyodoroside A

Property Value

Molecular Formula C30H460s

Molecular Weight 534.68 g/mol

CAS Number 176519-75-8

Source Isolated from Nerium indicum

Spectroscopic Data of the Parent Compound:
Odoroside A

The following data for Odoroside A provides a foundational dataset for the structural elucidation
of its hydroxylated derivatives.
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Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data of Odoroside A (in CDCIs)

Chemical Shift (5,

Atom Position Multiplicity J (Hz)
ppm)

Aglycone Moiety

3 4.15 m

17 2.78 t 9.2

18-CHs 0.88 s

19-CHs 0.94 S

21a 4.82 dd 17.2,2.0

21 5.01 dd 17.2,2.0

22 5.89 t 2.0

Digitoxose Moiety

1 4.85 dd 9.6,1.8

5' 3.78 qd 6.2,1.8

6'-CHs 1.29 d 6.2

3'-OCHs 3.42 s

Table 2: 13C NMR Spectroscopic Data of Odoroside A (in CDCIs)
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Atom Position Chemical Shift(s, .~ .. Chemical Shift (3,
ppm) ppm)

Aglycone Moiety Digitoxose Moiety

1 37.4 1 98.6

2 27.1 o 351

3 78.2 3 75.2

4 30.1 4 72.1

S 39.1 5' 70.2

6 26.6 6' 18.1

7 21.1 3'-OCHs 56.6

8 40.1

9 36.1

10 35.6

11 21.6

12 39.6

13 49.1

14 84.6

15 32.6

16 25.1

17 50.1

18 16.1

19 23.6

20 175.1

21 118.1

22 174.1
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Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for confirming the molecular formula.

Technique: Electrospray lonization Time-of-Flight (ESI-TOF)

Mode: Positive lon

Observed lon: [M+Na]*

Calculated m/z for CzoH4607Na: 541.3141

Measured m/z: 541.3139

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of
cardenolide glycosides.

NMR Data Acquisition

o Sample Preparation: 5-10 mg of the isolated compound is dissolved in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCIs, CsDsN, or DMSO-ds).

e Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at
400 MHz or higher for proton frequency.

e 1D NMR:
o H NMR spectra are referenced to the residual solvent signal.
o 183C NMR spectra are acquired with proton decoupling.

e 2D NMR:

o COSY (*H-1H Correlation Spectroscopy): Establishes proton-proton coupling networks.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly

attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)
correlations between protons and carbons, essential for assigning quaternary carbons and

connecting spin systems.

MS Data Acquisition

o Sample Preparation: A dilute solution of the analyte (1-10 pg/mL) is prepared in an

appropriate solvent like methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with

an electrospray ionization (ESI) source is used.

e Analysis: The sample is introduced via direct infusion or LC-MS. Data is acquired in positive
ion mode to observe [M+H]* and [M+Na]* adducts. Tandem MS (MS/MS) can be employed
to induce fragmentation and aid in structural elucidation.

Visualized Workflows and Pathways
General Experimental Workflow for Natural Product
Analysis
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Caption: From Plant to Structure: A typical workflow.

Proposed Signaling Pathway for Odoroside A-Induced
Apoptosis
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Odoroside A has been shown to induce apoptosis in various cancer cell lines, often through the

generation of reactive oxygen species (ROS) and activation of downstream signaling
cascades.

Odoroside A

ROS Generation

JNK Activation

Mitochondrial
Dysfunction

Caspase Cascade
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Apoptosis
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Caption: Simplified pathway of Odoroside A action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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